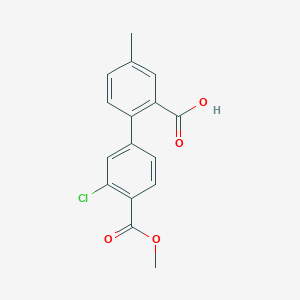
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% (4-CMC-95%) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a melting point of 249-250°C and a boiling point of 511°C. 4-CMC-95% is a versatile compound that has been widely used in pharmaceutical, agrochemical, and food industries due to its unique properties.
Scientific Research Applications
4-CMC-95% has been widely used in scientific research applications due to its unique properties. It has been used as a substrate for enzymes, as a ligand for binding studies, as a catalyst for organic reactions, and as a precursor for other compounds. It has also been used in the synthesis of drugs, agrochemicals, and other compounds.
Mechanism of Action
4-CMC-95% acts as a substrate for enzymes, which catalyze the reaction of 4-CMC-95% to form a product. The product is then further metabolized by other enzymes and eventually converted into a desired compound.
Biochemical and Physiological Effects
4-CMC-95% has been found to have several biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-CMC-95% in lab experiments is its ability to act as a substrate for enzymes. This allows for a more efficient and accurate synthesis of desired compounds. However, there are some limitations to using 4-CMC-95% in lab experiments, such as its low solubility in water and its potential to react with other compounds.
Future Directions
The future directions for the use of 4-CMC-95% could include further research into its potential applications in pharmaceuticals, agrochemicals, and food industries. It could also be used in the synthesis of new compounds or as a precursor for other compounds. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential for use in drug discovery. Finally, further research could be conducted into the mechanism of action of 4-CMC-95% and its potential for use in the development of new drugs.
Synthesis Methods
4-CMC-95% can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-methylbenzoic acid and 4-methoxycarbonylphenylmagnesium bromide in anhydrous dichloromethane, which yields 4-CMC-95%. The second step involves deprotection of the 4-CMC-95% by treating it with aqueous hydrochloric acid, which yields the final product.
properties
IUPAC Name |
4-(3-chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-7-11(15(18)19)4-5-12(9)10-3-6-13(14(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYNDAZZNUKQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691996 |
Source


|
| Record name | 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid | |
CAS RN |
1261968-21-1 |
Source


|
| Record name | 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














